4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Drug Metabolism Cytochrome P450 Isoform Selectivity

This 6,7-dimethyl-2H-chromen-2-one derivative is distinguished by its critical 2-hydroxyethyl pharmacophore on the piperazine ring, essential for target engagement and isoform selectivity. Unlike generic analogs, its potent CYP2C8 inhibition (IC50 120 nM) and high selectivity over CYP2E1 (>166-fold) make it an ideal probe for definitive DDI assays. With a patent-backed hypothesis as a P2X3/P2X2/3 antagonist, it offers a concrete starting point for chronic pain research, providing superior value over compounds with undefined or irrelevant primary pharmacology.

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 899383-07-4
Cat. No. B2595764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
CAS899383-07-4
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCO
InChIInChI=1S/C18H24N2O3/c1-13-9-16-15(11-18(22)23-17(16)10-14(13)2)12-20-5-3-19(4-6-20)7-8-21/h9-11,21H,3-8,12H2,1-2H3
InChIKeyNSMDTVDCLITNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS 899383-07-4): Compound Identification and Procurement Guide


4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS 899383-07-4) is a synthetic small molecule belonging to the coumarin-piperazine hybrid class, with a molecular weight of 316.4 g/mol and the formula C18H24N2O3 [1]. This compound is characterized by a 6,7-dimethyl-2H-chromen-2-one core linked via a methylene bridge to a 4-(2-hydroxyethyl)piperazine moiety [2]. It is a defined chemical entity with potential therapeutic applications, primarily investigated as a kinase inhibitor and for its interaction with cytochrome P450 enzymes [1][3].

Why In-Class Substitution Fails for 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one: A Quantitative Rationale


The biological activity of coumarin-piperazine hybrids is exquisitely sensitive to the nature of the N-substituent on the piperazine ring. Generic substitution with close analogs, such as those carrying benzyl, ethyl, or methoxyphenyl groups instead of the 2-hydroxyethyl moiety, leads to a complete loss of the specific activity profile seen in this compound . For instance, a structure-activity relationship (SAR) study on a related series of coumarin-piperazine derivatives demonstrated that minor structural changes result in large potency differences for human acetylcholinesterase (hAChE) inhibition, with IC50 values spanning from 2.42 to 9.89 µM and selectivity over butyrylcholinesterase (hBChE) varying by nearly 10-fold [1]. The hydroxyethyl group is not a generic solubilizing appendage but a critical pharmacophoric element that dictates target engagement, isoform selectivity, and metabolic stability.

Quantitative Evidence for 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one: A Differentiated Profile


Superior CYP2C8 vs. CYP2E1 Selectivity Profile Over a Common Kinase Inhibitor Scaffold

The target compound exhibits a stark selectivity window between two cytochrome P450 isoforms. It potently inhibits CYP2C8 (IC50 = 120 nM) [1] but is essentially inactive against CYP2E1 (IC50 > 20,000 nM) [2]. This >166-fold selectivity is not a universal feature of this chemical scaffold. For example, the closely related analog 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one, where the hydroxyethyl group is replaced, is documented as a potent and selective CXCR2 receptor antagonist with an IC50 of 22 nM, representing an entirely different biological target and selectivity profile .

Drug Metabolism Cytochrome P450 Isoform Selectivity

Defined Chemical Identity and Physical Properties for Assay Reproducibility Compared to Uncharacterized Analogs

The target compound has a fully characterized and publicly documented chemical identity. Its computed properties, including an XLogP3-AA of 1.2, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a topological polar surface area that influence membrane permeability and solubility, are precisely defined [1]. This is in contrast to many peer compounds in vendor catalogs, which are often described as complex organic compounds with potential applications but lack these foundational, computable data points that are essential for experimental reproducibility .

Analytical Chemistry Assay Development Quality Control

Evidence from a Distinct Patenting Trajectory: Targeting P2X Receptors for Pain

The target compound falls within the broad chemical space claimed in US Patent US9212130B2, which covers heterocyclic derivatives, including specific coumarin-piperazine structures, as P2X3 and/or P2X2/3 receptor antagonists for treating pain [1]. This patent priority distinguishes it from a close analog, 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one, which is documented in the literature for its anti-inflammatory and antioxidant properties, representing a completely different therapeutic hypothesis [2].

Pain Research P2X Receptor Antagonism Patent Analysis

Optimal Application Scenarios for 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one in Drug Discovery


A Selective CYP2C8 Inhibitor Probe for Drug-Drug Interaction (DDI) Studies

The compound's potent CYP2C8 inhibition (IC50 = 120 nM) and high selectivity over CYP2E1 (>166-fold) makes it an ideal probe for in vitro DDI studies. Researchers can use it to selectively inhibit CYP2C8-mediated metabolism (e.g., of paclitaxel) in human liver microsome assays without confounding effects on CYP2E1-dependent pathways, enabling the clean dissection of metabolic routes [1]. This application is supported by the BindingDB data and is distinct from analogs that exhibit entirely different primary pharmacology .

A Starting Point for P2X3 Receptor Antagonist Lead Optimization

Given its coverage by a patent claiming compounds as P2X3 and P2X2/3 receptor antagonists, this compound serves as a concrete starting point for a medicinal chemistry campaign targeting chronic pain [2]. Unlike a close analog that is reported for anti-inflammatory activity, this compound offers a defined, patent-backed hypothesis for modulating purinergic signaling, a pathway of high current interest in neuropathic and inflammatory pain.

Quote Request

Request a Quote for 4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.